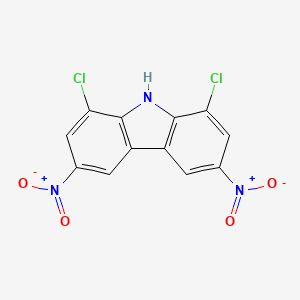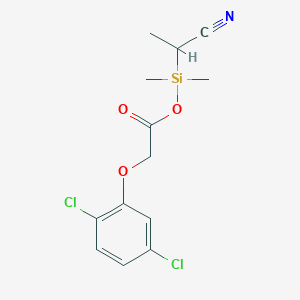
Acetic Acid, (2,5-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic Acid, (2,5-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester is a synthetic organic compound that combines the properties of acetic acid, phenoxy groups, and silyl esters
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetic Acid, (2,5-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester typically involves the esterification of acetic acid derivatives with silylating agents. One common method includes the reaction of 2,5-dichlorophenoxyacetic acid with (1-cyanoethyl)dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction proceeds as follows:
2,5-dichlorophenoxyacetic acid+(1-cyanoethyl)dimethylchlorosilane→Acetic Acid, (2,5-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as distillation or recrystallization may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hydrolysis: The ester bond in Acetic Acid, (2,5-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and silyl alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Oxidation: The cyanoethyl group can be oxidized to yield carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: 2,5-dichlorophenoxyacetic acid and (1-cyanoethyl)dimethylsilanol.
Substitution: Various substituted phenoxy derivatives.
Oxidation: Carboxylic acids or other oxidized products of the cyanoethyl group.
Aplicaciones Científicas De Investigación
Acetic Acid, (2,5-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester has several applications in scientific research:
Organic Synthesis: Used as a reagent or intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the development of novel materials, including polymers and coatings, due to its silyl ester functionality.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Mecanismo De Acción
The mechanism of action of Acetic Acid, (2,5-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester depends on the specific application and reaction context. In general, the silyl ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative, which can then interact with biological targets or participate in further chemical reactions. The cyanoethyl group may also play a role in modulating the reactivity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar phenoxyacetic acid structure but different substituents.
Dimethylsilyl Esters: A class of compounds with similar silyl ester functionality but different organic groups attached to the silicon atom.
Uniqueness
Acetic Acid, (2,5-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester is unique due to the combination of its phenoxyacetic acid core with a cyanoethyl-dimethylsilyl ester group
Propiedades
Número CAS |
106865-04-7 |
|---|---|
Fórmula molecular |
C13H15Cl2NO3Si |
Peso molecular |
332.25 g/mol |
Nombre IUPAC |
[1-cyanoethyl(dimethyl)silyl] 2-(2,5-dichlorophenoxy)acetate |
InChI |
InChI=1S/C13H15Cl2NO3Si/c1-9(7-16)20(2,3)19-13(17)8-18-12-6-10(14)4-5-11(12)15/h4-6,9H,8H2,1-3H3 |
Clave InChI |
JAJZUROXYUJCQA-UHFFFAOYSA-N |
SMILES canónico |
CC(C#N)[Si](C)(C)OC(=O)COC1=C(C=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




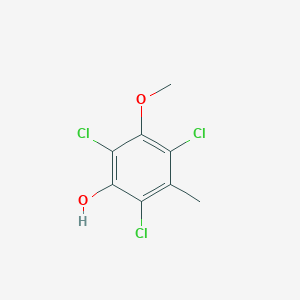
![N,N'-Bis[4-(pentyloxy)phenyl]thiourea](/img/structure/B14334487.png)
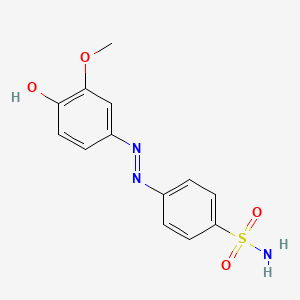
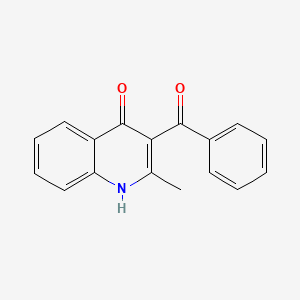
![1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one](/img/structure/B14334497.png)

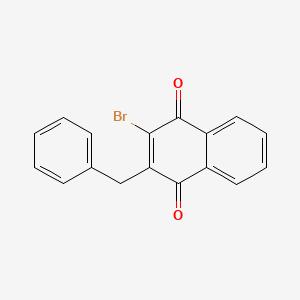
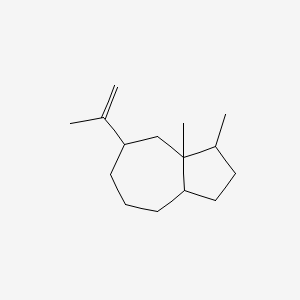

![7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334537.png)
![1,3-Dithiane, 2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14334544.png)
